molecular formula C16H17N5O2 B2671944 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide CAS No. 1797726-18-1

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide

Cat. No.: B2671944
CAS No.: 1797726-18-1
M. Wt: 311.345
InChI Key: FBYSSKZLBKNEJN-UHFFFAOYSA-N
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Description

“N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide” is a chemical compound. It is a white powder and is used as a building block in organic synthesis .


Physical and Chemical Properties Analysis

This compound is a white powder . Its 1H NMR spectrum and 13C NMR spectrum have been reported .

Scientific Research Applications

Chemical Inhibitors and Their Role in Cytochrome P450 Isoform Selectivity

The significance of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide and related compounds in scientific research is exemplified by their utility as chemical inhibitors, particularly in studies involving Cytochrome P450 (CYP) isoforms. The meticulous selection and application of these inhibitors facilitate the elucidation of specific CYP isoforms responsible for the metabolism of various drugs, thereby aiding in the prediction and management of potential drug-drug interactions (Khojasteh et al., 2011).

CNS Acting Drugs: Functional Chemical Groups

Research on this compound also extends to its potential as a precursor or component in synthesizing central nervous system (CNS) acting drugs. Heterocycles, such as those found in this compound, are central to the development of new therapeutic agents targeting CNS disorders. The exploration of these functional chemical groups can lead to the synthesis of compounds with CNS activity, addressing the increasing incidence of CNS diseases (Saganuwan, 2017).

DNA Interaction and Drug Design

Further applications in scientific research include the study of compounds like this compound in the context of their interaction with DNA, particularly in the minor groove. This interaction is crucial for the design of drugs that can modulate DNA function, including anticancer agents and antibiotics. The understanding of these interactions provides a foundation for rational drug design, leveraging the specific binding characteristics of these compounds to DNA for therapeutic benefits (Issar & Kakkar, 2013).

Antipsychotic and Neuropharmacological Applications

Additionally, the structural framework of compounds similar to this compound is being explored for their antipsychotic properties. The pharmacological differentiation of these compounds from existing antipsychotic drugs through their unique action on dopamine and serotonin receptors highlights their potential in treating neuropsychiatric conditions, offering a promising therapeutic alternative (Patel et al., 2022).

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c17-9-14-15(19-5-4-18-14)21-6-1-12(2-7-21)10-20-16(22)13-3-8-23-11-13/h3-5,8,11-12H,1-2,6-7,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYSSKZLBKNEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=COC=C2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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